molecular formula C19H15ClN4O3 B2804551 2-(3-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 904500-21-6

2-(3-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2804551
CAS No.: 904500-21-6
M. Wt: 382.8
InChI Key: WRCZKLIGLBREQV-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a 3-chlorophenyl group, at position 5 with a piperazine ring modified by a furan-2-carbonyl moiety, and at position 4 with a nitrile group.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-4-1-3-13(11-14)17-22-15(12-21)19(27-17)24-8-6-23(7-9-24)18(25)16-5-2-10-26-16/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZKLIGLBREQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the furan-2-carbonyl piperazine moiety: This can be done through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield carboxylic acids, while reduction of the nitrile group would produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

The compound may have potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the material science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

Piperazine Substitutions
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (C₁₉H₁₅ClN₄O₃) Key Difference: The piperazine is substituted with 3-chlorobenzoyl instead of furan-2-carbonyl. Molecular Weight: 382.804 g/mol (vs. ~381 g/mol for the target compound, assuming similar core).
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (C₂₀H₁₄F₂N₄O₃)

    • Key Difference : Fluorine atoms at the benzoyl and phenyl groups.
    • Impact : Fluorination improves metabolic stability and electron-withdrawing effects, which may modulate receptor affinity .
Oxazole Substituent Modifications
  • 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (C₂₄H₂₄ClN₅O₃S) Key Difference: A sulfonyl-pyrrolidine group replaces the 3-chlorophenyl at position 2. Molecular Weight: 498 g/mol (higher due to sulfonyl group).

Functional Group Analysis

Nitrile Group at Position 4
  • Role : Present in all analogs (e.g., ), the nitrile acts as a hydrogen-bond acceptor and influences electronic properties.
  • Comparison: No direct analogs omit this group, highlighting its critical role in molecular interactions .
Aromatic and Heterocyclic Moieties
  • 3-Chlorophenyl vs. Fluorophenyl :
    • The 3-chlorophenyl group (target compound) offers moderate hydrophobicity, while fluorophenyl () increases electronegativity and steric bulk.
    • Example : 2-(2-Fluorophenyl) derivatives () show reduced melting points (e.g., 190–192°C in vs. 188–190°C for 3-chlorophenyl analogs), suggesting altered crystallinity .

Melting Points and Stability

  • Target Compound : Predicted melting point range 188–200°C (based on analogs in ).
  • Comparison :
    • 3-Chlorobenzoyl-piperazine analog (): 188–190°C.
    • Benzyloxy-substituted analogs (): 190–207°C, indicating substituent-dependent stability .

Receptor Binding and Selectivity

  • Piperazine as a Pharmacophore :
    • 3-Chlorophenylpiperazine derivatives (e.g., ND-7 in ) are linked to antibacterial activity, suggesting the target compound may share similar mechanisms .
    • Key Difference : Furan-2-carbonyl in the target compound may reduce off-target interactions compared to benzoyl groups in .

Solubility and Bioavailability

  • Sulfonyl vs. Carbonyl Groups :
    • Sulfonyl-pyrrolidine derivatives () exhibit higher molecular weights (~498 g/mol) and improved aqueous solubility compared to the target compound’s furan-carbonyl group .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Melting Point (°C) Biological Notes
Target Compound C₁₉H₁₄ClN₅O₃* ~381 Furan-2-carbonyl, 3-chlorophenyl 188–200 (predicted) N/A
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-oxazole-4-carbonitrile C₁₉H₁₅ClN₄O₃ 382.80 3-Chlorobenzoyl 188–190 ChemSpider ID: 6339171
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile C₂₀H₁₄F₂N₄O₃ ~416 2-Fluorobenzoyl, 2-fluorophenyl N/A Higher metabolic stability
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-oxazole-4-carbonitrile C₂₄H₂₄ClN₅O₃S 498.00 Pyrrolidine-sulfonyl, 3-chlorophenyl N/A Enhanced solubility

*Assumed based on structural similarity to .

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